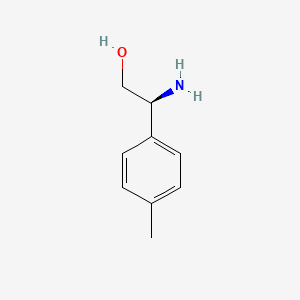

(S)-2-Amino-2-(p-tolyl)ethanol

Description

Overview of Chiral Amino Alcohols as Fundamental Chiral Building Blocks and Auxiliaries in Organic Synthesis

Chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group attached to a chiral center. This bifunctional nature, combined with their inherent chirality, makes them exceptionally versatile and widely utilized in organic synthesis. nih.govconicet.gov.ar They serve as fundamental building blocks, providing a pre-existing stereocenter from which more complex chiral molecules can be constructed. nih.govconicet.gov.arnih.gov This approach, often referred to as "chiral pool synthesis," leverages the readily available enantiopure forms of these compounds.

Furthermore, chiral amino alcohols and their derivatives are extensively used as chiral auxiliaries and ligands in asymmetric catalysis. conicet.gov.arnih.govdiva-portal.org As auxiliaries, they are temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered. As ligands, they coordinate to metal catalysts, creating a chiral environment that influences the enantioselectivity of the catalyzed reaction. conicet.gov.ar The development of cost-effective and efficient chiral catalysts remains an active area of research, with amino alcohols playing a central role. conicet.gov.ar

Stereochemical Purity and Importance of (S)-2-Amino-2-(p-tolyl)ethanol

The importance of stereochemical purity is paramount in the pharmaceutical industry, where the two enantiomers of a chiral drug can exhibit vastly different pharmacological activities. univpancasila.ac.id Therefore, the use of highly enantiopure building blocks and auxiliaries like this compound is essential for the production of single-enantiomer drugs. myskinrecipes.com The stereochemical integrity of these compounds is a critical factor that is carefully controlled and monitored throughout the synthetic process. rsc.org

Historical Context and Evolution of this compound in Asymmetric Catalysis Research

The field of asymmetric synthesis has undergone exponential growth over the past few decades, driven by the need for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. univpancasila.ac.id The evolution of asymmetric synthesis can be broadly categorized into several generations, from substrate-controlled methods to the highly sophisticated catalyst-controlled reactions prevalent today. ntnu.no

Within this historical context, the development and application of chiral ligands for transition-metal-catalyzed reactions have been a major focus. univpancasila.ac.id While specific historical details on the initial synthesis and use of this compound are not extensively documented in the provided results, its application aligns with the broader trend of employing chiral amino alcohols as ligands in asymmetric catalysis. The ongoing research in asymmetric autocatalysis, where the product of a reaction acts as a catalyst for its own formation, represents a fascinating and advanced area where chiral molecules like this compound and its derivatives could potentially play a role. researchgate.net The continuous search for new and more efficient catalytic systems ensures that the study and application of such chiral building blocks will remain a vibrant area of chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 327183-90-4 |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Solid |

| Storage | 2-8°C, Inert atmosphere |

Data sourced from various chemical suppliers. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEURNIHEPFUIJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

S 2 Amino 2 P Tolyl Ethanol As a Chiral Ligand in Asymmetric Catalysis

Ligand Design and Optimization Strategies

The efficacy of a chiral ligand is highly dependent on its structural and electronic properties. For β-amino alcohols like (S)-2-Amino-2-(p-tolyl)ethanol, modifications to the ligand backbone are systematically explored to enhance enantioselectivity and reactivity in catalytic processes.

Investigation of Substituent Effects on Enantioselectivity and Reactivity (e.g., Phenyl vs. Cyclohexyl Analogues)

The substituents on the chiral ligand play a crucial role in dictating the steric and electronic environment of the catalytic active site. A common strategy in ligand design involves the modification of aromatic groups to their alicyclic counterparts to probe these effects.

Research has demonstrated that hydrogenating the phenyl rings of chiral amino alcohol ligands to form their cyclohexyl analogues can significantly impact catalytic performance. This transformation from an sp²-hybridized aromatic ring (phenyl) to an sp³-hybridized alicyclic ring (cyclohexyl) alters the ligand's conformational flexibility and steric bulk. Cyclohexyl groups, being more sterically demanding and conformationally less rigid than phenyl groups, can create a more defined chiral pocket around the metal center.

In a comparative study involving ligands for asymmetric conjugate addition of diethylzinc (B1219324) to enones, the cyclohexyl analogue of a 2-amino-1,2-diphenylethanol-derived ligand showed markedly better enantioselectivity than its phenyl counterpart. The difference in enantiomeric excess (e.e.) between the two was as high as 48.8% in some cases, highlighting the profound influence of this substituent change. This enhancement is often attributed to the increased steric hindrance of the cyclohexyl group, which can lead to more effective facial discrimination of the prochiral substrate as it approaches the catalytic center. While phenyl groups can engage in π-stacking interactions, the bulky and three-dimensional nature of the cyclohexyl group can enforce a more rigid and selective transition state geometry.

Development of Ligand Support Platforms

To enhance the practical utility of homogeneous catalysts derived from ligands like this compound, significant effort has been directed towards their immobilization on solid supports. This strategy combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

One effective approach involves anchoring chiral amino alcohols to polymer resins, such as polystyrene. For instance, enantiomerically pure epoxy-functionalized resins have been used as a scaffold. The chiral amino alcohol moiety is introduced through a regioselective and stereospecific ring-opening of the epoxide with an amine. The resulting polymer-supported amino alcohol can then be used as a ligand in asymmetric reactions.

These polymer-bound ligands have demonstrated high catalytic activity in reactions like the enantioselective addition of diethylzinc to aldehydes. The solid support allows for easy recovery of the catalyst from the reaction mixture by simple filtration, enabling its reuse in subsequent reaction cycles with minimal loss of activity or enantioselectivity. The degree of cross-linking and functionalization of the polymer resin can be tuned to optimize the catalyst's performance. Monitoring the anchoring and subsequent reactions on the solid phase can be achieved using techniques like 13C gel-phase NMR spectroscopy.

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions

Ligands based on the this compound scaffold have proven to be highly effective in a variety of metal-catalyzed asymmetric carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Enantioselective Diethylzinc Addition to Aldehydes and Ketones

The enantioselective addition of organozinc reagents, particularly diethylzinc, to prochiral aldehydes and ketones is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral β-amino alcohols are excellent ligands for this transformation, forming a chiral zinc-alkoxide complex in situ that catalyzes the transfer of an ethyl group to the carbonyl carbon with high stereocontrol.

The reaction typically proceeds smoothly at ambient or low temperatures, furnishing the desired chiral secondary alcohols in high yields and with excellent enantioselectivities, often exceeding 95% e.e. The structural features of the amino alcohol ligand, such as the steric bulk of the substituents on the nitrogen and the carbon backbone, are critical for achieving high levels of asymmetric induction. Ligands that create a rigid and sterically hindered environment around the active metal center are generally more effective. The broad applicability of this method has been demonstrated across a range of aromatic and aliphatic aldehydes.

| Aldehyde Substrate | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | Pinane-based 1,4-amino alcohol | Up to 90 | Up to 99 |

| p-Chlorobenzaldehyde | Pinane-based 1,4-amino alcohol | N/A | 77 (S) |

| 2-Naphthaldehyde | Pinane-based 1,4-amino alcohol | N/A | Low |

| Aromatic Aldehydes | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | High | Up to 99 |

| α-Branched Aliphatic Aldehydes | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | High | High |

| Straight-chain Aliphatic Aldehydes | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | N/A | Lower |

Data synthesized from multiple sources for illustrative purposes.

Asymmetric Alkylation and Aldol (B89426) Reactions

Chiral amino alcohols are also instrumental as ligands or catalysts in other crucial C-C bond-forming reactions, including asymmetric alkylations and aldol reactions.

Asymmetric Alkylation: In "hydrogen-borrowing" alkylation reactions, chiral 1,2-amino alcohols derived from amino acids can be employed to facilitate the C-C bond formation between an alcohol and a ketone. This method avoids the need for pre-activated electrophiles, with water being the only stoichiometric byproduct. The stereochemical integrity of the chiral amine center can be maintained through careful control of reaction conditions, such as the use of sub-stoichiometric amounts of base and appropriate N-protecting groups.

Asymmetric Aldol Reactions: The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds. While L-proline is a well-known organocatalyst for direct asymmetric aldol reactions, the underlying principle involves the formation of a chiral enamine intermediate, a mechanism that can be influenced by chiral amino alcohol derivatives. These catalysts promote the reaction between unmodified ketones and aldehydes, leading to aldol products with high regio-, diastereo-, and enantioselectivity. The reactions are often performed under mild, metal-free conditions and can tolerate a small amount of water.

| Reaction Type | Substrates | Catalyst/Ligand System | Yield | Stereoselectivity (dr or ee) |

|---|---|---|---|---|

| Hydrogen-Borrowing Alkylation | 1,2-Amino Alcohols + Aryl Ketones | Iridium / Chiral Amino Alcohol | Good to Excellent | High e.r. |

| Direct Asymmetric Aldol | Cyclic Ketones + Aromatic Aldehydes | L-Proline / Amino Acid Derivatives | Up to 95% | Up to >99% ee |

| Direct Asymmetric Aldol | Acyclic Ketones + Aliphatic Aldehydes | L-Proline / Amino Acid Derivatives | High | High |

| Direct Asymmetric Aldol | Hydroxyacetone + Aldehydes | L-Proline | High | Up to >99% ee (anti-1,2-diols) |

Data synthesized from multiple sources for illustrative purposes.

Copper-Catalyzed Enantioselective Intramolecular Alkene Aminooxygenation

A significant application of chiral ligands is in the development of novel transformations that build complex molecular architectures. One such process is the copper-catalyzed enantioselective intramolecular aminooxygenation of alkenes. This reaction provides a direct route to valuable chiral nitrogen heterocycles, such as indolines and pyrrolidines, which are common motifs in biologically active molecules.

In this reaction, a copper(II) triflate complexed with a chiral ligand catalyzes the cyclization of substrates like N-arylsulfonyl-2-allylanilines. Tetramethylaminopyridyl radical (TEMPO) serves a dual role as both the oxygen source and the stoichiometric oxidant for copper turnover. The reaction proceeds in high yield and with good enantioselectivity, demonstrating the ability of the chiral copper complex to control the stereochemistry of the newly formed stereocenter. The resulting methyleneoxy-functionalized dihydroindolines and pyrrolidines can be further transformed by reductive cleavage of the N-S and O-N bonds to yield unprotected amino alcohols.

| Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-Sulfonyl-2-allyl aniline | Indoline | 97 | 91 |

| N-Sulfonyl-2-allyl (4-MeO)aniline | Indoline | 80 | 89 |

| N-Sulfonyl-2-allyl (4-Cl)aniline | Indoline | 90 | 89 |

| N-Sulfonyl-2-allyl (4-CN)aniline | Indoline | 57 | 82 |

| 4-Pentenylarylsulfonamide | Pyrrolidine | High | Good |

Data based on studies of copper-catalyzed intramolecular aminooxygenation.

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition, or Michael addition, is a powerful carbon-carbon bond-forming reaction that is fundamental in organic synthesis for the creation of chiral molecules. The reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The use of chiral ligands is crucial for controlling the enantioselectivity of this transformation.

A comprehensive review of scientific literature did not yield specific examples or detailed research findings on the application of This compound as a chiral ligand in asymmetric conjugate addition reactions. While chiral β-amino alcohols are frequently employed as ligands or organocatalysts in this context, facilitating the formation of a chiral environment around the reacting species, specific data for the p-tolyl substituted ethanolamine (B43304) in this role is not prominently documented. Research in this area continues to explore a wide variety of structural motifs for chiral ligands to optimize enantioselectivity and substrate scope.

Applications in Asymmetric Reduction and Oxidation Reactions

Asymmetric Borane (B79455) Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern synthetic chemistry, providing access to valuable building blocks for pharmaceuticals and other fine chemicals. This transformation is often achieved using a stoichiometric or catalytic amount of a chiral directing agent in conjunction with a reducing agent, such as borane.

Detailed searches of chemical databases and scholarly articles did not reveal specific studies where This compound has been utilized as a chiral ligand or catalyst for the asymmetric borane reduction of prochiral ketones. The field is well-established, with numerous other chiral amino alcohols and oxazaborolidine catalysts, derived from them, demonstrating high levels of enantioselectivity. The general mechanism involves the formation of a chiral complex that coordinates to both the borane and the ketone, thereby directing the hydride transfer to one of the enantiotopic faces of the carbonyl group.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a widely used and practical method for the enantioselective reduction of ketones and imines. This process typically involves the use of a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol (B130326) or formic acid.

There is no specific information available in the reviewed scientific literature on the application of This compound as a chiral ligand in the asymmetric transfer hydrogenation of ketones. Chiral amino alcohols and their derivatives are a prominent class of ligands for this transformation, often in combination with ruthenium or rhodium catalysts. These ligands coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the hydrogen transfer from the donor molecule to the ketone substrate.

Role in Specific Transition Metal Catalytic Systems

Cobalt/Salicyloxazoline Catalytic Systems for Enantioselective C–H Functionalization

Enantioselective C–H functionalization is a rapidly advancing area of catalysis that allows for the direct conversion of ubiquitous C–H bonds into valuable functional groups in a stereocontrolled manner. Cobalt catalysis has emerged as a sustainable and powerful tool in this field. Salicyloxazoline (Salox) ligands are a class of privileged chiral ligands that have been successfully employed in cobalt-catalyzed asymmetric C–H functionalization reactions.

A thorough review of the relevant literature did not provide any instances of This compound being used as a precursor or component in Cobalt/Salicyloxazoline catalytic systems for enantioselective C–H functionalization. The synthesis of Salox ligands typically involves the condensation of a salicylic (B10762653) aldehyde derivative with a chiral amino alcohol. While a variety of chiral amino alcohols have been incorporated into Salox ligand structures, the use of this compound in this specific context has not been reported.

Copper(I) and Silver(I) Salt Catalysis with Chiral Diphosphine Ligands

Copper(I) and silver(I) complexes with chiral diphosphine ligands are versatile catalysts for a range of asymmetric transformations, including conjugate additions, aldol reactions, and cycloadditions. The Lewis acidic nature of the metal center, combined with the chiral environment provided by the diphosphine ligand, enables high levels of stereocontrol.

No specific research was found that details the use of This compound in conjunction with copper(I) or silver(I) salt catalysis and chiral diphosphine ligands. In such catalytic systems, the primary chiral source is typically the diphosphine ligand. While amino alcohols can sometimes act as co-ligands or additives, there is no documented role for this compound in this particular catalytic setup.

S 2 Amino 2 P Tolyl Ethanol As a Chiral Auxiliary in Stereoselective Synthesis

Chiral Induction in Stereoselective Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds with high stereocontrol is a cornerstone of modern organic synthesis. Chiral auxiliaries are frequently employed to induce asymmetry in reactions such as alkylations, aldol (B89426) reactions, and Michael additions. However, a thorough review of scientific databases and chemical literature did not yield specific examples or detailed research findings where (S)-2-Amino-2-(p-tolyl)ethanol is utilized as a chiral auxiliary to control the stereochemistry of these reactions. Consequently, data tables illustrating its effectiveness in terms of diastereomeric or enantiomeric excess for such transformations could not be compiled.

Utilization in Sigmatropic Rearrangements and Ring Opening Reactions

Sigmatropic rearrangements and the stereoselective ring-opening of cyclic compounds are important synthetic strategies for the preparation of complex molecules. Chiral auxiliaries can play a role in influencing the stereochemistry of the products formed in these transformations. As with the previously mentioned reaction types, the scientific literature does not provide specific instances or in-depth studies on the use of this compound to induce chirality in sigmatropic rearrangements or stereoselective ring-opening reactions.

Mechanistic Investigations of Reactions Catalyzed or Mediated by S 2 Amino 2 P Tolyl Ethanol Derivatives

Elucidation of Catalytic Cycles and Transient Intermediates

The catalytic cycle of reactions employing derivatives of (S)-2-Amino-2-(p-tolyl)ethanol, particularly in copper-catalyzed processes, is believed to proceed through a series of well-defined steps involving the formation of transient intermediates. While the precise nature of these intermediates can vary depending on the specific reaction, a general framework has been proposed for reactions such as asymmetric conjugate addition.

In a typical copper-catalyzed conjugate addition, the active catalyst is formed in situ from a copper(I) or copper(II) precursor and the chiral ligand derived from this compound. The cycle is initiated by the coordination of the organometallic reagent (e.g., an organozinc or Grignard reagent) to the chiral copper complex. This is followed by the coordination of the Michael acceptor to the metal center, bringing the reactants into close proximity within the chiral environment of the catalyst.

The key bond-forming step involves the transfer of the organic group from the metal to the β-carbon of the activated alkene. This step generates a copper enolate intermediate, which is a critical transient species in the catalytic cycle. Subsequent protonolysis or reaction with another electrophile regenerates the catalyst and furnishes the final product, allowing the catalytic cycle to continue. The identification and characterization of these transient copper-alkoxide or copper-enolate species are paramount to fully understanding the reaction mechanism, though their fleeting nature often makes direct observation challenging.

Application of Kinetic Isotope Effects (KIE) and Deuterium (B1214612) Labeling Experiments

Kinetic isotope effects (KIEs) and deuterium labeling experiments are powerful tools for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. acs.org In reactions catalyzed by derivatives of this compound, these techniques have been used to probe the transition state structures and to confirm proposed mechanistic pathways.

For example, a primary deuterium KIE (kH/kD > 1) observed when a C-H bond is replaced by a C-D bond at a position undergoing cleavage in the rate-determining step can confirm that this bond-breaking event is kinetically significant. In the aforementioned cis-aminocupration, a significant KIE would support the C-N or C-Cu bond formation being involved in the slowest step of the reaction. researchgate.net

Deuterium labeling can also be used to trace the stereochemical course of a reaction. By strategically placing deuterium atoms on the substrate, it is possible to determine whether a reaction proceeds, for example, through a syn- or anti-addition pathway. This information is critical for understanding how the chiral catalyst controls the stereochemical outcome of the reaction. The analysis of the position of the deuterium atom in the product can reveal the facial selectivity of the attack on the substrate, which is dictated by the chiral environment created by the this compound-derived ligand.

Development of Stereochemical Models for Asymmetric Induction

The ability of catalysts derived from this compound to induce high levels of enantioselectivity is a result of the specific three-dimensional arrangement of the catalyst-substrate complex in the transition state. The development of stereochemical models that can rationalize and predict the observed stereochemistry is a key goal of mechanistic studies.

These models are typically based on the presumed structure of the active catalyst and its interaction with the substrate. For copper catalysts, it is often proposed that the substrate coordinates to the metal center in a specific orientation to minimize steric interactions with the bulky groups on the chiral ligand. The amino and alcohol functionalities of the this compound backbone play a crucial role in creating a well-defined chiral pocket.

For instance, in a conjugate addition reaction, the enone substrate is thought to coordinate to the copper center in a bidentate fashion. The chiral ligand then directs the approach of the nucleophile to one of the two enantiotopic faces of the Michael acceptor. The preferred transition state is the one that minimizes steric clashes between the substrate and the tolyl group and other substituents on the ligand. By analyzing the structure of the major enantiomer produced, a working stereochemical model can be proposed. These models, often supported by computational studies, are invaluable for predicting the outcome of new reactions and for the rational design of next-generation catalysts with improved stereoselectivity.

Interactive Data Table: Illustrative Enantioselectivities in a Copper-Catalyzed Conjugate Addition

Below is a hypothetical data table illustrating the kind of results that inform the development of stereochemical models. It shows the effect of modifying the ligand structure on the enantiomeric excess (ee) of the product in a model conjugate addition reaction.

| Entry | Ligand Derivative | R Group on Enone | Enantiomeric Excess (% ee) | Major Enantiomer |

| 1 | Standard | Methyl | 92 | (R) |

| 2 | Standard | Ethyl | 95 | (R) |

| 3 | Standard | Phenyl | 88 | (R) |

| 4 | Bulky N-substituent | Methyl | 96 | (R) |

| 5 | Bulky N-substituent | Phenyl | 94 | (R) |

Future Research Directions and Advanced Applications of S 2 Amino 2 P Tolyl Ethanol Derivatives

Integration into Diversity-Oriented Synthesis (DOS) Methodologies

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. The rigid, chiral scaffold of (S)-2-Amino-2-(p-tolyl)ethanol makes its derivatives ideal starting points for DOS campaigns.

Future research in this area will likely focus on leveraging the stereochemical information inherent in the this compound backbone to control the three-dimensional arrangement of atoms in the resulting library of compounds. By strategically functionalizing the amino and alcohol moieties, a wide array of molecular skeletons can be accessed. For instance, derivatives of this compound can be employed as chiral building blocks in multicomponent reactions, which are highly convergent and atom-economical, aligning well with the principles of DOS.

One promising approach involves the use of this compound to create complex heterocyclic scaffolds. As an example of a similar strategy, β-amino alcohols have been used in 1,3-bis(diphenylphosphino)-propane (DPPP)–catalyzed mixed double-Michael reactions with electron-deficient acetylenes to produce oxazolidines. mdpi.com This methodology is well-suited for DOS due to its mild, metal-free conditions and straightforward product isolation. mdpi.com Adapting this for this compound and its derivatives could lead to novel libraries of chiral oxazolidines with potential biological activities.

The development of novel synthetic routes originating from this compound will be crucial. This could involve tandem reactions where the initial stereocenter directs the formation of subsequent stereocenters, leading to a rapid increase in molecular complexity. The goal is to design synthetic pathways that allow for significant structural diversification from a common chiral precursor, a hallmark of successful DOS strategies. nih.gov

Development of Recyclable and Immobilized Chiral Catalysts

The development of recyclable and immobilized chiral catalysts is a key area of research in green and sustainable chemistry. Immobilizing homogeneous catalysts derived from this compound onto solid supports can facilitate catalyst separation and reuse, reducing costs and waste.

Future research will likely explore various immobilization strategies for catalysts derived from this compound. These strategies include covalent attachment to polymers, grafting onto inorganic supports like silica (B1680970) or magnetic nanoparticles, and incorporation into metal-organic frameworks (MOFs).

Table 1: Comparison of Immobilization Strategies for Chiral Catalysts

| Immobilization Strategy | Support Material | Advantages | Potential Challenges |

| Covalent Attachment | Polystyrene, Polyacrylates | Strong catalyst binding, low leaching. | Potential for reduced catalyst activity due to steric hindrance. |

| Grafting | Silica, Alumina | High surface area, good mechanical and thermal stability. | Requires surface modification of the support. |

| Encapsulation | Metal-Organic Frameworks (MOFs) | Uniform and well-defined active sites, potential for size and shape selectivity. | Diffusion limitations for substrates and products. |

| Ionic Liquid Support | Immobilized Ionic Liquids | Good catalyst solubility and stability, tunable properties. | Potential for leaching of the ionic liquid. |

One promising avenue is the development of polymer-supported catalysts. For instance, a chiral ligand derived from this compound could be functionalized with a polymerizable group, such as a vinyl moiety, and then copolymerized with a suitable monomer. This approach has been successfully used for other chiral amino diols in asymmetric Michael addition reactions, yielding polymer-anchored catalysts that are effective and recyclable. researchgate.net The introduction of a polymer matrix can also enhance the catalytic properties by creating a specific microenvironment around the active sites. mdpi.com

Another area of interest is the use of magnetic nanoparticles as supports. This allows for easy separation of the catalyst from the reaction mixture using an external magnet. Research in this direction would involve functionalizing the surface of magnetic nanoparticles with a derivative of this compound.

Exploration of Novel Reaction Types and Substrates for Enhanced Stereocontrol

Derivatives of this compound have the potential to be effective chiral ligands and auxiliaries in a wide range of asymmetric reactions. Future research will focus on expanding the scope of these applications to novel reaction types and challenging substrates where high stereocontrol is difficult to achieve.

The modular nature of the this compound scaffold allows for systematic tuning of its steric and electronic properties. By modifying the substituents on the aromatic ring or the nitrogen atom, a library of ligands can be generated and screened for optimal performance in various catalytic asymmetric transformations. Chiral amino alcohols are known to be effective ligands in reactions such as asymmetric reduction of prochiral ketones, asymmetric diethylzinc (B1219324) addition to enones, and asymmetric aldol (B89426) reactions. polyu.edu.hk

A key area for future exploration is the application of this compound-derived catalysts in C-H functionalization reactions. Directing C-H activation with a chiral catalyst to achieve high enantioselectivity is a significant challenge in modern organic synthesis. The development of ligands that can effectively control the stereochemistry of such transformations would be a major breakthrough.

Furthermore, the use of these derivatives as chiral auxiliaries in stereoselective synthesis is a promising direction. wikipedia.orgresearchgate.net The auxiliary can be temporarily attached to a substrate to direct a stereoselective transformation, after which it can be cleaved and recovered. For example, oxazolidinone auxiliaries derived from amino alcohols have been widely used in stereoselective aldol and alkylation reactions.

Table 2: Potential Asymmetric Reactions for this compound Derivatives

| Reaction Type | Role of Derivative | Potential Substrates | Desired Outcome |

| Asymmetric Hydrogenation | Chiral Ligand | Prochiral ketones, imines | Enantiomerically enriched alcohols, amines |

| Asymmetric Michael Addition | Chiral Ligand/Catalyst | α,β-Unsaturated compounds | Chiral adducts with high enantiomeric excess |

| Asymmetric Aldol Reaction | Chiral Auxiliary/Ligand | Aldehydes, Ketones | Diastereomerically and enantiomerically pure β-hydroxy carbonyls |

| Asymmetric Diels-Alder | Chiral Lewis Acid Catalyst | Dienes, Dienophiles | Enantiomerically enriched cyclic compounds |

| Asymmetric C-H Activation | Chiral Ligand | Aromatic and aliphatic C-H bonds | Enantioselective functionalization of unactivated bonds |

Bio-inspired Catalysis and Enzyme Mimicry Utilizing Amino Alcohol Scaffolds

Bio-inspired catalysis aims to mimic the high efficiency and selectivity of enzymes by designing small molecule catalysts that incorporate key features of enzyme active sites. researchgate.net The scaffold of this compound, with its combination of a chiral center, a hydroxyl group, and an amino group, is well-suited for the development of enzyme mimics.

Future research in this area will focus on designing derivatives of this compound that can participate in cooperative catalysis, where multiple functional groups work in concert to stabilize transition states and accelerate reactions. For example, the amino and hydroxyl groups can act as hydrogen-bond donors and acceptors, mimicking the role of amino acid residues in an enzyme's active site. This can lead to enhanced catalytic activity and selectivity. frontiersin.org

One exciting prospect is the development of artificial metalloenzymes where a catalytically active metal complex is anchored to a chiral scaffold derived from this compound. The chiral environment provided by the amino alcohol can induce high stereoselectivity in the metal-catalyzed reaction. This approach combines the versatility of transition metal catalysis with the high selectivity of enzymatic reactions.

Furthermore, the self-assembly of peptide-like structures incorporating the this compound unit could lead to the formation of higher-order structures that mimic the protein scaffolds of enzymes. researchgate.net These self-assembled nanostructures could create chiral pockets that bind substrates with high specificity and catalyze reactions with enzyme-like efficiency. The development of such systems represents a significant step towards creating truly artificial enzymes for a wide range of chemical transformations.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(p-tolyl)ethanol, and how is enantiomeric purity achieved?

The compound is typically synthesized via reductive amination of α-keto esters or nitroacetate precursors. For example, ethyl 2-nitro-2-(p-tolyl)acetate can be reduced using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ to yield the amino alcohol with moderate enantiomeric excess (e.g., 88% ee reported for analogous structures) . Enantioselectivity is enhanced using chiral auxiliaries or asymmetric catalysis. The hydrochloride salt form is prepared by reacting the free base with HCl in ethanol .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the p-tolyl aromatic protons (δ ~7.2 ppm) and the chiral center’s splitting patterns.

- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ = 166.11 for the free base).

- Chiral HPLC : Measures enantiomeric excess using columns like Chiralpak IB (hexane/i-PrOH = 95:5) .

Q. How do the physicochemical properties (e.g., solubility, log P) of this compound influence experimental design?

The compound’s high solubility in polar solvents (e.g., water, ethanol) facilitates aqueous-phase reactions, while its log P (~1.08, extrapolated from fluoro analogs) suggests moderate lipophilicity, impacting membrane permeability in biological assays . Storage at RT under inert atmosphere is recommended to prevent oxidation of the amino and hydroxyl groups.

Q. What role does this compound play as a chiral building block in medicinal chemistry?

It serves as an intermediate for pharmaceuticals targeting neurological disorders and kinase pathways. Its p-tolyl group enhances π-π interactions with aromatic residues in enzymes (e.g., collagenase), while the chiral center enables stereoselective binding to receptors .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

Strategies include:

- Asymmetric Catalysis : Use of Ru-BINAP complexes for transfer hydrogenation, achieving >95% ee.

- Dynamic Kinetic Resolution : Combining racemization catalysts (e.g., Shvo’s catalyst) with lipases to improve yield and selectivity .

- Process Optimization : Continuous-flow reactors to enhance reaction control and scalability .

Q. What molecular mechanisms underlie the biological activity of this compound derivatives?

Docking studies reveal interactions with:

- Kinases : Hydrogen bonding with Gln215 and π-π stacking with Tyr201 in collagenase (ΔG = -6.4 kcal/mol) .

- Neurotransmitter Receptors : The p-tolyl group modulates serotonin receptor binding, influencing neuropharmacological activity .

Experimental validation via mutagenesis (e.g., Q215A) and IC₅₀ assays is critical to confirm target engagement.

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Molecular Dynamics Simulations : Predict binding stability in enzyme active sites (e.g., EGFR kinase).

- QSAR Models : Correlate substituent effects (e.g., electron-donating groups on the aryl ring) with inhibitory potency .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity early in drug design .

Q. What are the comparative effects of substituent variation (e.g., p-tolyl vs. halophenyl) on reactivity and bioactivity?

| Substituent | Reactivity (Oxidation Rate, M⁻¹s⁻¹) | Biological Activity (IC₅₀, μM) | Key Interactions |

|---|---|---|---|

| p-Tolyl | 1.2 × 10⁻³ | 12.5 (Collagenase) | π-π stacking |

| 4-Fluorophenyl | 1.5 × 10⁻³ | 8.7 (EGFR kinase) | H-bonding |

| 3-Chlorophenyl | 0.9 × 10⁻³ | 15.2 (Serotonin receptor) | Halogen bonding |

Electron-withdrawing groups (e.g., -F) enhance electrophilicity and receptor affinity, while bulky substituents (e.g., -CF₃) reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.